5-chloro-4-methyl-1H-pyrazolo[1,5-c][1,2,3]triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-4-methyl-1H-pyrazolo[1,5-c][1,2,3]triazole is a heterocyclic compound that features a unique structure combining pyrazole and triazole rings. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-4-methyl-1H-pyrazolo[1,5-c][1,2,3]triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloro-3-methyl-1H-pyrazole with sodium azide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures . The reaction mixture is then purified to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-chloro-4-methyl-1H-pyrazolo[1,5-c][1,2,3]triazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or tetrahydrofuran (THF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom .
Scientific Research Applications
5-chloro-4-methyl-1H-pyrazolo[1,5-c][1,2,3]triazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anticancer, antiviral, and anti-inflammatory properties.
Biological Studies: The compound is used in studies exploring its interactions with biological targets, such as enzymes and receptors.
Material Science: Its unique structure makes it a candidate for developing new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-chloro-4-methyl-1H-pyrazolo[1,5-c][1,2,3]triazole involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Triazolo[1,5-c]pyrimidine: Shares structural similarities and is also studied for its medicinal properties.
Uniqueness
5-chloro-4-methyl-1H-pyrazolo[1,5-c][1,2,3]triazole is unique due to its specific substitution pattern and the combination of pyrazole and triazole rings. This unique structure contributes to its distinct reactivity and potential biological activities, making it a valuable compound in various research fields .
Properties
Molecular Formula |
C5H5ClN4 |
---|---|
Molecular Weight |
156.57 g/mol |
IUPAC Name |
5-chloro-4-methyl-1H-pyrazolo[1,5-c]triazole |
InChI |
InChI=1S/C5H5ClN4/c1-3-4-2-7-9-10(4)8-5(3)6/h2,9H,1H3 |
InChI Key |
IINDEMLFOCIAHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=NNN2N=C1Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.